molecular formula C13H9BrF2N2O2 B4362187 5-BROMO-2-(DIFLUOROMETHOXY)-N-(4-PYRIDYL)BENZAMIDE

5-BROMO-2-(DIFLUOROMETHOXY)-N-(4-PYRIDYL)BENZAMIDE

Cat. No.: B4362187
M. Wt: 343.12 g/mol
InChI Key: NACGZVKYDCRORS-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)-N-4-pyridinylbenzamide is a fluorinated aromatic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(DIFLUOROMETHOXY)-N-(4-PYRIDYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of cost-effective reagents, efficient catalysts, and optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)-N-4-pyridinylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can yield oxidized or reduced derivatives of the compound .

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)-N-4-pyridinylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-BROMO-2-(DIFLUOROMETHOXY)-N-(4-PYRIDYL)BENZAMIDE depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The molecular targets and pathways involved can vary depending on the specific therapeutic application being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethoxy)pyridine
  • 5-Bromo-2-(difluoromethoxy)pyrimidine

Uniqueness

5-Bromo-2-(difluoromethoxy)-N-4-pyridinylbenzamide is unique due to the presence of both a difluoromethoxy group and a pyridinyl group attached to the benzamide core. This combination of functional groups imparts specific chemical and physical properties that can be advantageous in certain applications, such as increased lipophilicity and enhanced binding affinity to specific molecular targets .

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2N2O2/c14-8-1-2-11(20-13(15)16)10(7-8)12(19)18-9-3-5-17-6-4-9/h1-7,13H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACGZVKYDCRORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=CC=NC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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